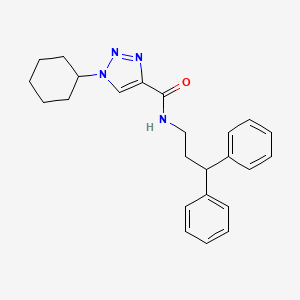![molecular formula C16H18BrN3O2S B6134236 1-[(4-bromophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine](/img/structure/B6134236.png)
1-[(4-bromophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-bromophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine, commonly known as BPIP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BPIP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
作用机制
The mechanism of action of BPIP is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cells. BPIP has been shown to inhibit the activity of protein kinase C (PKC) and phosphodiesterase (PDE) enzymes, which are involved in cell signaling and regulation. BPIP has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
BPIP has been shown to have various biochemical and physiological effects in the body. Studies have shown that BPIP can reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects. BPIP has also been shown to reduce blood pressure and improve endothelial function, which may have potential therapeutic applications in cardiovascular diseases. Additionally, BPIP has been shown to inhibit the growth of cancer cells and induce apoptosis, which may have potential anti-cancer effects.
实验室实验的优点和局限性
BPIP has several advantages for laboratory experiments, including its stability and solubility in water and organic solvents. BPIP is also relatively easy to synthesize and purify, making it a convenient compound for research purposes. However, there are also limitations to using BPIP in laboratory experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several potential future directions for research on BPIP. One direction is to further study its mechanism of action and potential side effects in different cell types and animal models. Another direction is to explore its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. Additionally, BPIP can be modified to create new derivatives with improved efficacy and reduced toxicity. Overall, BPIP has great potential for further research and development in the field of scientific research.
合成方法
BPIP can be synthesized through various methods, but the most common method involves the reaction of 1-(4-bromophenyl) sulfonyl-4-piperidone with 4-pyridinemethanol in the presence of a base. The resulting product is then purified through column chromatography to obtain pure BPIP. Other methods of synthesis include using different starting materials and reaction conditions.
科学研究应用
BPIP has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. Studies have shown that BPIP has anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. BPIP has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, BPIP has been studied for its potential use in treating cardiovascular diseases by reducing blood pressure and improving endothelial function.
属性
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2S/c17-15-1-3-16(4-2-15)23(21,22)20-11-9-19(10-12-20)13-14-5-7-18-8-6-14/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDMXRSVBQYELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-6-amine](/img/structure/B6134156.png)
![4-(4-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzyl)-6-methyl-3(2H)-pyridazinone](/img/structure/B6134159.png)
![2-amino-5-(4-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6134170.png)
![N-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea](/img/structure/B6134172.png)

![5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]-2-methylbenzenesulfonamide](/img/structure/B6134180.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethylbenzamide](/img/structure/B6134187.png)
![7-(2,3-dimethoxybenzyl)-2-(3,3-dimethylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6134196.png)
![1-(3-methoxybenzyl)-N-[(8-methoxy-2H-chromen-3-yl)methyl]-3-piperidinamine](/img/structure/B6134209.png)
![N-cyclopropyl-3-{1-[4-(4-morpholinyl)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6134223.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B6134230.png)

![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]isonicotinamide](/img/structure/B6134253.png)